3-Hydroxybenzimidamide

Vue d'ensemble

Description

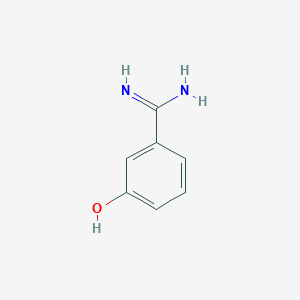

3-Hydroxybenzimidamide is an organic compound with the molecular formula C7H8N2O It is a derivative of benzimidazole, featuring a hydroxyl group (-OH) and an amidine group (-C(=NH)NH2) attached to the benzene ring

Applications De Recherche Scientifique

3-Hydroxybenzimidamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds.

Biology: Investigated for its potential as a DNA-binding agent due to its structural similarity to nucleotides.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.

Mécanisme D'action

Target of Action

3-Hydroxybenzimidamide is a compound that has been found to interact with DNA . The primary targets of this compound are DNA molecules, specifically the minor groove of the DNA helix . The benzimidazole ring system of the compound promotes its steric compatibility with DNA minor groove binding and hydrogen bonding .

Mode of Action

The compound interacts with its targets by binding to the minor groove of the DNA helix . This binding can influence the site selectivity of the compound, allowing it to have specific interactions with certain regions of the DNA

Biochemical Pathways

It is known that compounds with a benzimidazole ring system, like this compound, can influence various biological processes due to their ability to bind to dna

Pharmacokinetics

It is known that the compound has a molecular weight of 13615 , which may influence its bioavailability and pharmacokinetic behavior

Result of Action

Given its ability to bind to DNA, it is likely that the compound could influence gene expression and other DNA-dependent cellular processes

Analyse Biochimique

Biochemical Properties

3-Hydroxybenzimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, which leads to the formation of oximes and hydrazones . This interaction is crucial for the compound’s biochemical activity. Additionally, this compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to prevent the migration and proliferation of vascular smooth muscle cells (VSMCs) and inhibit inflammatory markers in endothelial cells . These effects are mediated through the inhibition of AKT phosphorylation and the suppression of inflammatory signaling molecules such as VCAM-1 and ICAM-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound forms oximes and hydrazones through its reaction with hydroxylamine . This interaction is essential for its biochemical activity and can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes and changes in cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of VSMC proliferation and inflammation . At higher doses, it may cause toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine and participates in the formation of oximes and hydrazones . These interactions can affect metabolic flux and metabolite levels. Additionally, the compound may influence other metabolic pathways by inhibiting specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites and accumulates in specific cellular compartments . The distribution of this compound can affect its overall activity and efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzimidamide typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by reduction of the resulting oxime to the amidine. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxybenzimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products:

Oxidation: Formation of 3-formylbenzimidamide.

Reduction: Formation of 3-aminobenzimidamide.

Substitution: Formation of 3-chlorobenzimidamide.

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound, lacking the hydroxyl and amidine groups.

3-Aminobenzimidamide: A derivative with an amino group instead of a hydroxyl group.

3-Chlorobenzimidamide: A derivative with a chloro group instead of a hydroxyl group.

Uniqueness: 3-Hydroxybenzimidamide is unique due to the presence of both a hydroxyl and an amidine group, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable compound for various applications.

Activité Biologique

3-Hydroxybenzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₇H₈N₂O) features a benzimidazole core with a hydroxyl group at the 3-position. Its molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of o-phenylenediamine with various carbonyl compounds under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antiproliferative Effects

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain substituted benzimidazole derivatives possess selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 8.7 µM depending on the substituents on the benzimidazole core .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.8 |

| N-methyl-substituted derivative | MCF-7 | 3.1 |

| 2,4-dihydroxy-substituted derivative | MCF-7 | 8.7 |

Antioxidative Activity

In addition to antiproliferative properties, this compound exhibits antioxidative activity. This is crucial as oxidative stress is implicated in various diseases, including cancer. The antioxidative capacity of this compound has been compared favorably against standard antioxidants like butylated hydroxytoluene (BHT), indicating its potential for therapeutic use in oxidative stress-related conditions .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial activities. Studies indicate that these compounds can inhibit both gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents . The structure-activity relationship (SAR) studies have revealed that modifications to the benzimidazole core can enhance antimicrobial efficacy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation and oxidative stress management .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with this compound led to significant cell cycle arrest and apoptosis, suggesting its role as a potential anticancer agent.

- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of various benzimidazole derivatives showed that those containing hydroxyl groups exhibited enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .

Propriétés

IUPAC Name |

3-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXWFZZYKNVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388616 | |

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24722-35-8 | |

| Record name | 3-Hydroxybenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.